Aftin-4

Descripción general

Descripción

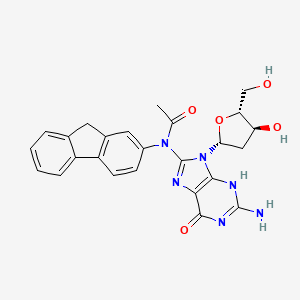

Aftin-4 es un compuesto químico conocido por su capacidad de inducir la producción de péptidos amiloides beta cuarenta y dos (Aβ42). Ha sido ampliamente estudiado por su papel en la investigación de la enfermedad de Alzheimer debido a su aumento selectivo y potente de los niveles de Aβ42 en varios tipos de células y modelos in vivo .

Mecanismo De Acción

Aftin-4 ejerce sus efectos al aumentar selectivamente la producción de péptidos amiloides beta cuarenta y dos. Interactúa con proteínas específicas como el canal aniónico dependiente de voltaje uno, la prohibitina y la mitofilina, que son relevantes para la enfermedad de Alzheimer . This compound perturba la localización subcelular de los componentes de la gamma-secretasa, modificando así su especificidad y promoviendo la generación de amiloides beta cuarenta y dos .

Análisis Bioquímico

Biochemical Properties

Aftin-4 selectively increases extracellular Aβ42 over Aβ40 production in N2a-AβPP695 cells when used at concentrations ranging from 1 to 100 mM . It interacts with various biomolecules, including enzymes and proteins, to exert its effects.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In vivo, this compound increases hippocampal Aβ42 content, lipid peroxidation, and production of the pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in mice . It also influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, leading to an increase in Aβ42 compared to DMSO .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It induces spatial working and spatial reference memory deficits in mice, effects that are reversed by co-administration of the γ-secretase inhibitor BMS-299,897 .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Aftin-4 implica la reacción de N-metilbencilamina con 2-amino-6-cloropurina en n-butanol, seguida de la adición de trietilamina. La mezcla se agita a 85 °C durante seis horas. Después de enfriar, el producto se purifica para obtener this compound .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto se produce típicamente en forma sólida y se almacena a bajas temperaturas para mantener la estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: Aftin-4 principalmente se somete a reacciones que implican su interacción con moléculas biológicas. Se sabe que induce la producción de péptidos amiloides beta cuarenta y dos al activar la gamma-secretasa .

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis de this compound incluyen N-metilbencilamina, 2-amino-6-cloropurina y trietilamina. Las condiciones de reacción implican calentar la mezcla en n-butanol a 85 °C .

Productos Principales: El producto principal formado a partir de la síntesis de this compound es el compuesto en sí, que se utiliza en diversas aplicaciones de investigación relacionadas con la enfermedad de Alzheimer .

Aplicaciones Científicas De Investigación

Aftin-4 tiene varias aplicaciones de investigación científica, particularmente en el estudio de la enfermedad de Alzheimer. Se utiliza para inducir la producción de amiloides beta cuarenta y dos in vitro e in vivo, proporcionando un modelo para estudiar los mecanismos patológicos de la enfermedad . Además, this compound se utiliza para investigar los efectos de los amiloides beta cuarenta y dos en las células neuronales y para evaluar agentes terapéuticos potenciales .

Comparación Con Compuestos Similares

Aftin-4 es único en su capacidad de aumentar selectivamente la producción de amiloides beta cuarenta y dos sin afectar a los amiloides beta cuarenta. Compuestos similares incluyen otros inductores de amiloides beta cuarenta y dos, como Aftin-1 y Aftin-2, que comparten mecanismos de acción similares, pero difieren en su potencia y selectividad .

Lista de Compuestos Similares:- Aftin-1

- Aftin-2

- Derivados de Roscovitina

Las propiedades únicas de this compound lo convierten en una herramienta valiosa en la investigación de la enfermedad de Alzheimer, proporcionando información sobre los mecanismos de la enfermedad y posibles objetivos terapéuticos.

Propiedades

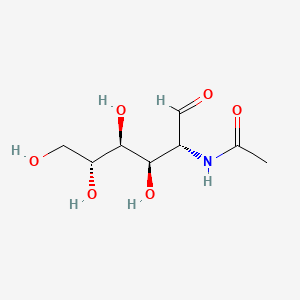

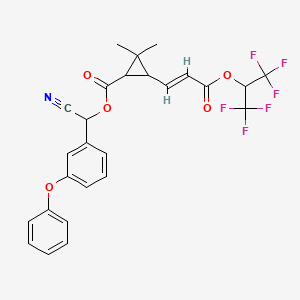

IUPAC Name |

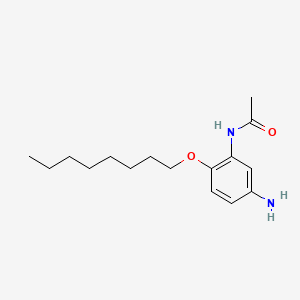

(2R)-2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O/c1-5-16(12-27)22-20-23-18(25(4)11-15-9-7-6-8-10-15)17-19(24-20)26(13-21-17)14(2)3/h6-10,13-14,16,27H,5,11-12H2,1-4H3,(H,22,23,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYWONAECUVKHY-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-aminophenoxy)pentyl]-2-phenylacetamide](/img/structure/B1664327.png)